Bioactivity Profile: In Vitro Potency Against a Key Insect Receptor
5-Chloro-3,6-dibromo-2-fluorobenzonitrile demonstrates potent displacement activity against the nicotinic acetylcholine receptor (nAChR) from the house fly (Musca domestica), a key target for insecticide development [1]. The compound exhibits an IC50 of 14 nM in a competitive binding assay using [3H]IMI [1]. This nanomolar potency is significant when compared to a broader class of halogenated benzonitriles, many of which show IC50 values in the micromolar range or are inactive against this target [2]. The presence of the chlorine atom at the 5-position, which distinguishes this compound from its non-chlorinated analog 3,6-dibromo-2-fluorobenzonitrile (CAS 1160574-03-7), is likely a key contributor to this enhanced affinity [3].
| Evidence Dimension | In vitro target binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | Class of generic halobenzonitriles |
| Quantified Difference | Approximately 100- to 1000-fold more potent than a typical inactive or weakly active analog |
| Conditions | Displacement of [3H]IMI from Musca domestica nAChR head membrane after 90 min by filter binding assay |
Why This Matters
This potency is a critical differentiator for selecting a lead compound or a high-quality probe in insecticide research programs targeting nAChR.
- [1] BindingDB. (n.d.). BDBM50487985 (CHEMBL2269823) - Activity Data. Retrieved April 16, 2026. View Source
- [2] PubChem BioAssay Database. (n.d.). Bioactivity Summary for Nicotinic Acetylcholine Receptor Modulators. National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
- [3] Chem-Space. (n.d.). 3,6-dibromo-2-fluorobenzonitrile (CAS 1160574-03-7) Product Page. Retrieved April 16, 2026. View Source
